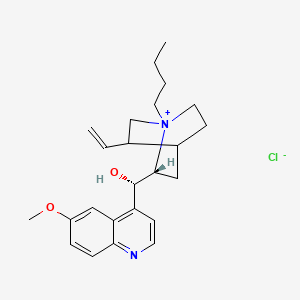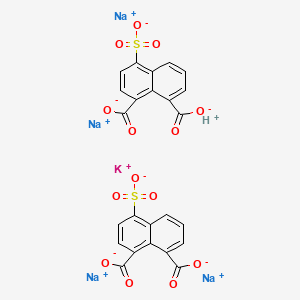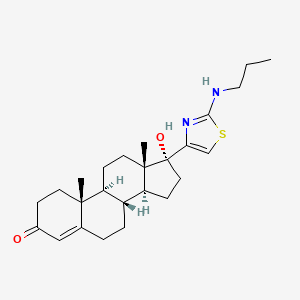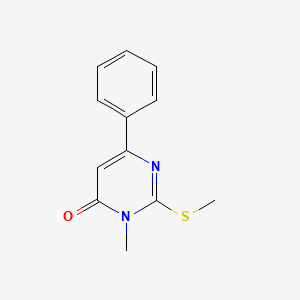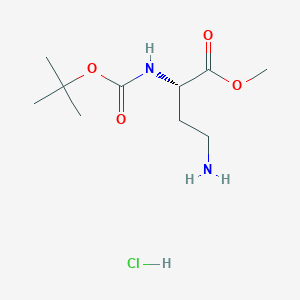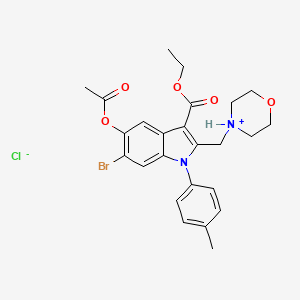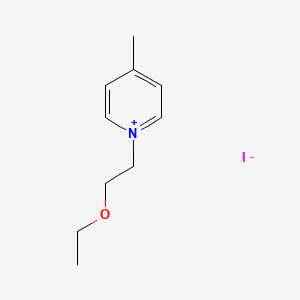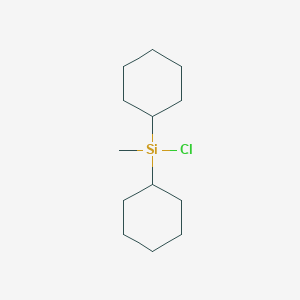
Dicyclohexylmethylchlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylmethylchlorosilane is an organosilicon compound with the molecular formula C13H25ClSi. It is a chlorosilane derivative, characterized by the presence of a silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Dicyclohexylmethylchlorosilane can be synthesized through the reaction of dicyclohexylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorosilane derivative. The general reaction is as follows:
C13H26Si+Cl2→C13H25ClSi+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can handle the reactive nature of chlorine gas. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: Dicyclohexylmethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silanes.
Hydrolysis: Reaction with water leads to the formation of silanols and hydrochloric acid.
Reduction: The compound can be reduced to dicyclohexylmethylsilane using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions, often at room temperature.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of dicyclohexylmethylsilanes with different substituents.
Hydrolysis: Formation of dicyclohexylmethylsilanol.
Reduction: Formation of dicyclohexylmethylsilane.
科学的研究の応用
Dicyclohexylmethylchlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and other silicon-based materials.
Biology: Utilized in the modification of biomolecules for research purposes.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of dicyclohexylmethylchlorosilane involves its reactivity with nucleophiles and its ability to form stable silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which is susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry.
類似化合物との比較
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Comparison: Dicyclohexylmethylchlorosilane is unique due to the presence of two cyclohexyl groups attached to the silicon atom, which imparts distinct steric and electronic properties compared to other chlorosilanes. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the bulkiness of the cyclohexyl groups can affect the compound’s ability to participate in certain substitution reactions, making it more selective in its reactivity.
特性
分子式 |
C13H25ClSi |
|---|---|
分子量 |
244.87 g/mol |
IUPAC名 |
chloro-dicyclohexyl-methylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChIキー |
JBCVMEFOAJWNSE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1CCCCC1)(C2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)


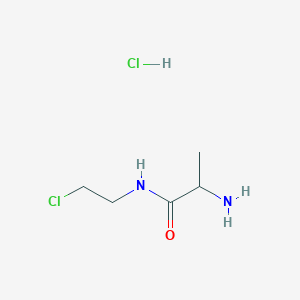
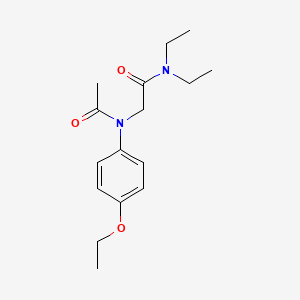
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
